molecular formula C19H24N2O5S B3451612 N-(2-ethoxyphenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide

N-(2-ethoxyphenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide

Cat. No.: B3451612
M. Wt: 392.5 g/mol
InChI Key: CMPPUZPIWRULJL-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure suggests it could be involved in multiple types of chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:

    Formation of the Ethoxyphenyl Group: This could involve the ethoxylation of a phenyl ring.

    Introduction of the Methoxy and Methyl Groups: These groups can be introduced through methylation and methoxylation reactions.

    Formation of the Acetamide Group: This step may involve the reaction of an amine with an acetic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide may undergo various types of chemical reactions, including:

    Oxidation: The compound could be oxidized to form different products.

    Reduction: Reduction reactions could lead to the formation of amines or alcohols.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide could have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(2-ethoxyphenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other acetamide derivatives or sulfonyl-containing compounds. Examples could be:

  • N-(2-ethoxyphenyl)acetamide
  • 2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide

Uniqueness

The uniqueness of N-(2-ethoxyphenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide could lie in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-5-26-17-9-7-6-8-15(17)20-19(22)13-21(27(4,23)24)16-12-14(2)10-11-18(16)25-3/h6-12H,5,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPPUZPIWRULJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)C)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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